

# Thermodynamic Properties of N-Methyl-L-proline Monohydrate: A Technical Guide

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## Compound of Interest

Compound Name: *N-Methyl-L-proline monohydrate*

Cat. No.: B172704

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**N-Methyl-L-proline monohydrate**, a derivative of the amino acid proline, is a compound of significant interest in pharmaceutical development and chemical synthesis. Its unique structural features can influence peptide stability, solubility, and overall bioactivity. A thorough understanding of its thermodynamic properties is crucial for its effective application in drug formulation and process development. This technical guide provides a summary of available thermodynamic data, detailed experimental protocols for its characterization, and visual representations of key experimental workflows.

## Physicochemical and Thermodynamic Data

Quantitative data on the thermodynamic properties of **N-Methyl-L-proline monohydrate** is limited in publicly available literature. The following tables summarize the currently available information.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub> · H <sub>2</sub> O	N/A
Molecular Weight	147.17 g/mol	N/A
Melting Point	114-116 °C	[1][2][3][4]
Appearance	White to off-white powder	[5][6]

Table 1: Physicochemical Properties of **N-Methyl-L-proline Monohydrate**

Property	Solvent	Solubility	Source(s)
Solubility (of anhydrous form)	Chloroform	Soluble	[7]
Dichloromethane	Soluble	[7]	
Ethyl Acetate	Soluble	[7]	
DMSO	Soluble	[7]	
Acetone	Soluble	[7]	

Table 2: Solubility Data for N-Methyl-L-proline (Anhydrous)

Note: Specific quantitative solubility data (e.g., in g/100mL) for **N-Methyl-L-proline monohydrate** is not readily available. The data presented is for the anhydrous form and indicates general solubility.

## Experimental Protocols

To obtain a comprehensive thermodynamic profile of **N-Methyl-L-proline monohydrate**, a series of standard analytical techniques should be employed. The following sections detail the generalized experimental protocols for these essential characterizations.

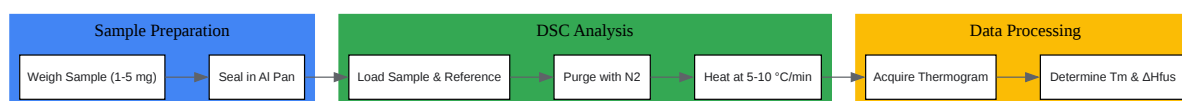
### Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the thermal properties of a material, such as melting point and enthalpy of fusion.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 1-5 mg) of **N-Methyl-L-proline monohydrate** is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

- **Instrument Setup:** The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a stable and inert atmosphere.
- **Thermal Program:** The sample and reference pans are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range of the compound.
- **Data Acquisition:** The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
- **Data Analysis:** The resulting DSC thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting endotherm, which corresponds to the enthalpy of fusion ( $\Delta H_{fus}$ ).



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Figure 1. Workflow for Differential Scanning Calorimetry (DSC) analysis.

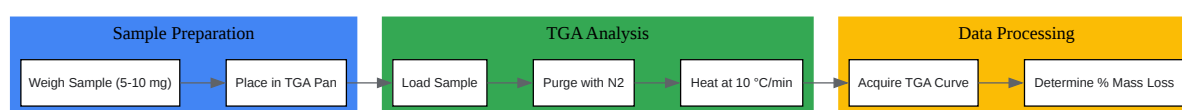
## Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to determine the thermal stability of a material and to quantify the loss of volatile components, such as water in a hydrate.

Methodology:

- **Sample Preparation:** An accurately weighed sample (typically 5-10 mg) of **N-Methyl-L-proline monohydrate** is placed in a tared TGA pan (e.g., alumina or platinum).
- **Instrument Setup:** The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

- **Thermal Program:** The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 200 °C or higher to ensure complete dehydration).
- **Data Acquisition:** The instrument continuously records the mass of the sample as a function of temperature.
- **Data Analysis:** The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature range over which mass loss occurs. The percentage of mass loss corresponding to the dehydration event is used to confirm the stoichiometry of the hydrate.



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Figure 2. Workflow for Thermogravimetric Analysis (TGA).

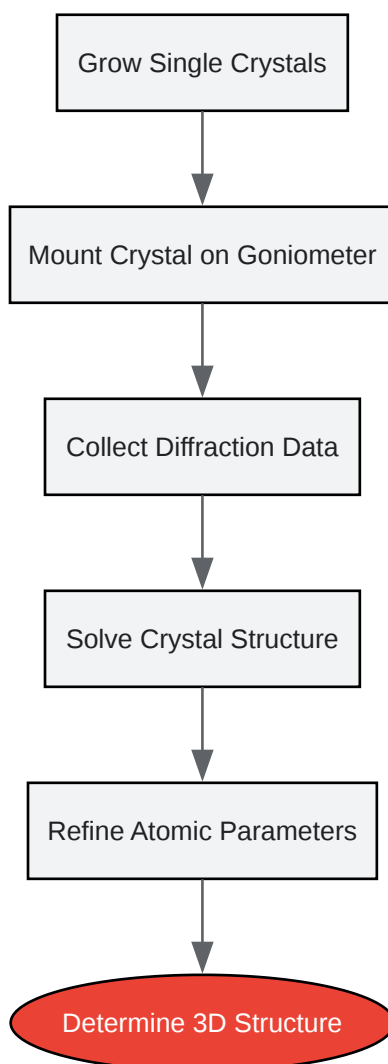
## Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Methodology:

- **Crystal Growth:** High-quality single crystals of **N-Methyl-L-proline monohydrate** are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion techniques.
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, including the role of the water molecule in the crystal lattice.



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